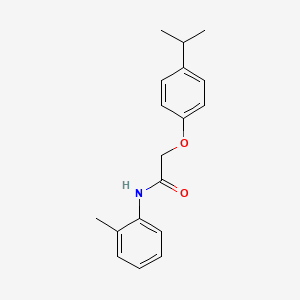
2-(4-isopropylphenoxy)-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of 2-(4-isopropylphenoxy)-N-(2-methylphenyl)acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The product is then recrystallized and characterized using various spectroscopic techniques, including HNMR and LC-MS (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-(4-isopropylphenoxy)-N-(2-methylphenyl)acetamide exhibits intermolecular hydrogen bonds of the type N–H⋅⋅⋅O, as well as two intramolecular interactions N1-H1…O2 and N2-H2B…N1. It crystallizes in the orthorhombic crystal system with specific unit cell parameters, which have been determined using direct methods and refined to a final R-factor (Sharma et al., 2018).
Chemical Reactions and Properties
The compound has been investigated for its anticancer activity through in silico modeling studies targeting the VEGFr receptor, highlighting its potential utility in medical research (Sharma et al., 2018).
科学的研究の応用
Anticancer Potential
A study synthesized and analyzed a compound with a structure closely related to "2-(4-isopropylphenoxy)-N-(2-methylphenyl)acetamide", highlighting its anticancer properties. The research focused on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was evaluated for its ability to target the VEGFr receptor, a key player in cancer development. This compound crystallizes in the orthorhombic crystal system and exhibits intermolecular hydrogen bonds, indicating its potential as a scaffold for designing anticancer drugs (Sharma et al., 2018).
Solvatochromism and Molecular Interactions
Another aspect of research involves the study of solvatochromism, the ability of a substance to change color based on the solvent it is in, and molecular interactions. For instance, N-(4-Methyl-2-nitrophenyl)acetamide demonstrates complex behavior when forming complexes with protophilic solvents, affected by temperature and the solvent's properties. This property is crucial for understanding how molecular structures interact with their environment, which has implications for drug design and material science (Krivoruchka et al., 2004).
Green Chemistry and Drug Design
Research on green chemistry principles applied to drug design and discovery explores the synthesis of compounds related to "2-(4-isopropylphenoxy)-N-(2-methylphenyl)acetamide". These studies aim to develop environmentally friendly methods for producing potential analgesic and antipyretic agents, highlighting the importance of sustainable practices in pharmaceutical research (Reddy et al., 2014).
Environmental Impacts and Degradation
A study on amorphous Co(OH)2 nanocages as activators for the efficient degradation of acetaminophen (a common pain reliever) in wastewater treatment processes showcases the broader environmental applications of research on related compounds. This study highlights the significance of developing novel materials for pollution control and the degradation of pharmaceuticals in the environment (Qi et al., 2020).
Analytical Techniques in Pharmaceutical Analysis
In pharmaceutical analysis, the development of rapid chemometric methods for estimating drugs in bulk and formulation phases is critical. Research in this area aims to enhance the efficiency and accuracy of drug analysis, ensuring quality control and safety in pharmaceutical products (Kanthale et al., 2020).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(2-methylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-13(2)15-8-10-16(11-9-15)21-12-18(20)19-17-7-5-4-6-14(17)3/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNQIXSSXVSMER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylphenyl)-2-[4-(propan-2-YL)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-2-quinolinecarboxamide](/img/structure/B5589371.png)
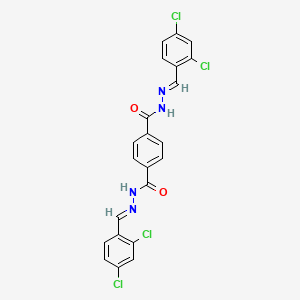
![N-cyclohexyl-N-methyl-3-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}-2-pyridinamine](/img/structure/B5589382.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5589384.png)
![ethyl 3-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxylate hydrobromide](/img/structure/B5589388.png)
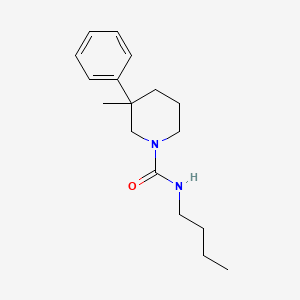
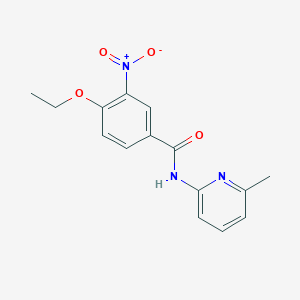
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(9H-purin-6-yl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5589403.png)

![[rel-(3R,4R)-1-[3-(2-aminoethyl)benzyl]-4-(1-azepanylmethyl)-3-pyrrolidinyl]methanol dihydrochloride](/img/structure/B5589422.png)
![9-methyl-13-(3-phenoxybenzylidene)-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraen-14-one](/img/structure/B5589428.png)
![1-{1-[3-(2-furyl)-1-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]ethyl}-4-methylpiperazine](/img/structure/B5589431.png)
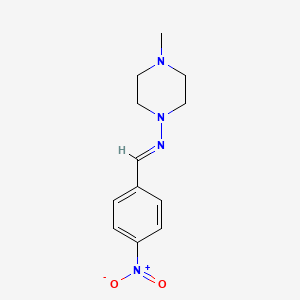
![tetrahydro-2-furanylmethyl 6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B5589455.png)